molecular formula C24H24ClFN4O2 B12166777 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B12166777
M. Wt: 454.9 g/mol
InChI Key: FJOHOECAWYCMEM-UHFFFAOYSA-N
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Description

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a substituted acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling and subsequent functionalization. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the formation of the desired rings and linkages.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby reducing inflammation or preventing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-(3-(4-ethylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and pyridazine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H24ClFN4O2

Molecular Weight

454.9 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C24H24ClFN4O2/c25-20-15-19(6-7-21(20)26)27-23(31)16-30-24(32)9-8-22(28-30)29-12-10-18(11-13-29)14-17-4-2-1-3-5-17/h1-9,15,18H,10-14,16H2,(H,27,31)

InChI Key

FJOHOECAWYCMEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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